molecular formula C4H12Cl2N2O2 B3029414 DL-2,4-Diaminobutyric acid dihydrochloride CAS No. 65427-54-5

DL-2,4-Diaminobutyric acid dihydrochloride

Cat. No.: B3029414
CAS No.: 65427-54-5
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-2,4-Diaminobutyric acid dihydrochloride can be synthesized through various methods. One common approach involves the reaction of 2,4-diaminobutyric acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as crystallization or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

DL-2,4-Diaminobutyric acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-2,4-Diaminobutyric acid dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-2,4-Diaminobutyric acid dihydrochloride: An enantiomer of DL-2,4-Diaminobutyric acid dihydrochloride with similar inhibitory effects on GABA transaminase.

    DL-2,4-Diaminobutyric-3,3,4,4-d4 acid dihydrochloride: A deuterated analog used in isotopic labeling studies.

    DL-5-Hydroxylysine hydrochloride: Another amino acid derivative with different biological activities.

Uniqueness

This compound is unique due to its specific inhibitory action on GABA transaminase, leading to elevated GABA levels. This property makes it valuable in research related to neurotransmission and potential therapeutic applications .

Properties

IUPAC Name

2,4-diaminobutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886770
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-09-6, 65427-54-5
Record name L-2,4-Diaminobutyric acid dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2,4-diaminobutyric acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-2,4-Diaminobutyric acid dihydrochloride
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DL-2,4-Diaminobutyric acid dihydrochloride
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DL-2,4-Diaminobutyric acid dihydrochloride
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Reactant of Route 5
DL-2,4-Diaminobutyric acid dihydrochloride
Reactant of Route 6
DL-2,4-Diaminobutyric acid dihydrochloride

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